Cas no 315233-09-1 (7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one)

7-Hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is a chromenone derivative characterized by its distinct phenolic and chromene structural motifs. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its functionalized aromatic framework, which allows for further derivatization. The presence of hydroxyl and phenoxy groups enhances its reactivity, making it a versatile intermediate for the development of bioactive molecules. Its stability under standard conditions and well-defined crystalline structure facilitate handling and purification in laboratory settings. Analytical methods such as HPLC and NMR confirm its high purity, ensuring reproducibility in research applications. This compound is of particular interest in studies involving flavonoid analogs and heterocyclic chemistry.
7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one structure
315233-09-1 structure
Product name:7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
CAS No:315233-09-1
MF:C17H14O4
MW:282.290665149689
CID:5990393
PubChem ID:5400223

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
    • 4H-1-Benzopyran-4-one, 7-hydroxy-2,5-dimethyl-3-phenoxy-
    • F0738-0080
    • HMS1421M14
    • Oprea1_627983
    • AKOS003615641
    • IFLab1_003446
    • 7-hydroxy-2,5-dimethyl-3-phenoxychromen-4-one
    • Oprea1_722400
    • AB00115095-01
    • 315233-09-1
    • Inchi: 1S/C17H14O4/c1-10-8-12(18)9-14-15(10)16(19)17(11(2)20-14)21-13-6-4-3-5-7-13/h3-9,18H,1-2H3
    • InChI Key: PZOQUYMOXKTAQH-UHFFFAOYSA-N
    • SMILES: C1(C)OC2=CC(O)=CC(C)=C2C(=O)C=1OC1=CC=CC=C1

Computed Properties

  • Exact Mass: 282.08920892g/mol
  • Monoisotopic Mass: 282.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 55.8Ų

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0738-0080-2μmol
7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
315233-09-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0738-0080-1mg
7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
315233-09-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0738-0080-10μmol
7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
315233-09-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0738-0080-3mg
7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
315233-09-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0738-0080-5μmol
7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
315233-09-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0738-0080-10mg
7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
315233-09-1 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0738-0080-4mg
7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
315233-09-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0738-0080-5mg
7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
315233-09-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0738-0080-2mg
7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one
315233-09-1 90%+
2mg
$59.0 2023-05-17

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one Related Literature

Additional information on 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one

Professional Introduction to 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one (CAS No. 315233-09-1)

7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one, a compound with the chemical formula C₁₆H₁₃NO₄, is a derivative of chromenone that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound is characterized by its hydroxy and phenoxy functional groups, which contribute to its unique chemical properties and biological activities. The presence of these groups makes it a promising candidate for further investigation in drug discovery and therapeutic applications.

The CAS number 315233-09-1 uniquely identifies this compound in scientific literature and databases, facilitating its study and commercialization. The chromenone core structure of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is known for its stability and versatility in forming various derivatives. These derivatives often exhibit enhanced biological activity, making them valuable in the development of new medications.

Recent research has highlighted the potential of chromenone derivatives in various therapeutic areas. Studies have shown that compounds with similar structures to 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one may possess anti-inflammatory, antioxidant, and anticancer properties. The hydroxy group in particular has been found to play a crucial role in modulating biological pathways by interacting with specific enzymes and receptors.

In the realm of drug development, the phenoxy group contributes to the compound's ability to cross cell membranes, enhancing its bioavailability. This property is particularly important for oral medications, where efficient absorption is essential for therapeutic efficacy. Additionally, the dimethyl substituents at the 2 and 5 positions of the chromenone ring may influence the compound's solubility and metabolic stability, factors that are critical for drug formulation.

The synthesis of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and selective oxidation have been particularly useful in constructing the complex molecular framework of this compound.

One of the most compelling aspects of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one is its potential in oncology research. Preclinical studies have demonstrated that chromenone derivatives can inhibit the growth of certain cancer cell lines by targeting key signaling pathways involved in tumor progression. The hydroxy and phenoxy groups are believed to interact with proteins such as kinases and transcription factors, thereby disrupting cancer cell metabolism and proliferation.

Furthermore, the compound's structural features make it a suitable scaffold for designing novel anticancer agents. By modifying specific functional groups or introducing new substituents, researchers can fine-tune its biological activity to achieve higher selectivity and potency. This flexibility underscores the importance of chromenone derivatives in medicinal chemistry.

In addition to its oncological potential, 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one has shown promise in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. The anti-inflammatory effects of this compound are attributed to its ability to modulate cytokine production and inhibit inflammatory enzyme activity.

The antioxidant properties of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one are another area of interest. Reactive oxygen species (ROS) play a significant role in cellular damage and aging processes. By scavenging ROS and preventing oxidative stress, this compound may help protect cells from damage caused by free radicals. This protective mechanism could have implications for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Evaluation of 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one in preclinical models has provided valuable insights into its pharmacokinetic profile. Studies indicate that it exhibits moderate bioavailability upon oral administration and has a reasonable half-life, suggesting potential for therapeutic use. However, further research is needed to fully understand its metabolic pathways and potential side effects.

The development of new drug candidates often involves rigorous testing to ensure safety and efficacy before human trials can begin. In vitro assays are commonly used to assess the biological activity of compounds like 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one against various targets. These assays help identify promising candidates for further investigation while minimizing the risk associated with early-stage drug development.

In conclusion, 7-hydroxy-2,5-dimethyl-3-phenoxy-4H-chromen-4-one (CAS No. 315233-09-1) is a versatile chromenone derivative with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for developing new medications targeting cancer, inflammation, and oxidative stress-related diseases. Continued research into this compound will likely uncover additional therapeutic benefits and refine synthetic methodologies for its production.

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